molecular formula C6H11F2NO B8631948 N,N-diethyl-2,2-difluoroacetamide CAS No. 686-11-3

N,N-diethyl-2,2-difluoroacetamide

Cat. No.: B8631948
CAS No.: 686-11-3
M. Wt: 151.15 g/mol
InChI Key: KRJKJVSLOIGMGA-UHFFFAOYSA-N
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Description

N,N-diethyl-2,2-difluoroacetamide is a useful research compound. Its molecular formula is C6H11F2NO and its molecular weight is 151.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

1.1 Difunctionalization of Alkenes

One of the prominent applications of N,N-diethyl-2,2-difluoroacetamide is in the difunctionalization of alkenes. A study demonstrated that this compound can serve as a radical precursor in a three-component organophotoredox coupling reaction, allowing for the installation of both C–C and C–Y (where Y = S/O/N) bonds across alkenes. This method enables the rapid preparation of complex molecular structures from simple starting materials, which is particularly useful in synthesizing natural products and bioactive molecules .

Case Study:
In one experiment, the compound was used to synthesize difunctionalized products with yields reaching 72%. The reaction involved various nucleophiles, including electron-rich and electron-deficient thiophenols, showcasing the versatility of this compound in facilitating complex transformations .

Medicinal Chemistry

2.1 Fluoroalkylation Reactions

The gem-difluoromethyl group present in this compound significantly enhances the bioactivity of drug candidates. Recent studies highlight its role in nickel-catalyzed fluoroalkylation reactions, where it serves as a key reagent for modifying aryl ketones and other pharmaceutical compounds .

Case Study:
In one notable application, donepezil, an acetylcholinesterase inhibitor used for Alzheimer's disease treatment, was successfully difluoroalkylated using this compound. The reaction yielded high conversions and demonstrated the potential for late-stage modifications in drug development .

Synthesis of Fluorinated Compounds

3.1 Synthesis Routes

This compound is also employed in various synthetic routes to produce fluorinated compounds. Its ability to participate in reactions such as cross-enyne metathesis and Diels–Alder reactions allows chemists to create complex fluorinated structures efficiently .

Data Table: Synthesis Yields from Various Reactions

Reaction TypeProduct Yield (%)Notes
Organophotoredox coupling72Utilized with thiophenols
Nickel-catalyzed fluoroalkylationVaried (51-70)Applied to diverse substrates
Diels–Alder reaction60Involves propargylic difluorides

Research Implications

The applications of this compound extend beyond mere synthesis; they have implications for developing new therapeutic agents and enhancing existing ones. The incorporation of fluorinated groups into drug candidates has been shown to improve their pharmacokinetic properties, making them more effective in clinical settings.

Chemical Reactions Analysis

Catalytic Cross-Coupling Reactions

N,N-Diethyl-2,2-difluoroacetamide participates in palladium-catalyzed α-arylation reactions. For example, its trimethylsilyl enolate reacts with aryl/heteroaryl bromides under palladium catalysis to form α-aryl-α,α-difluoroacetamides .

Representative Reaction :
α,α-difluoroacetamide+Ar-BrPd-catalyst, KFα-aryl-α,α-difluoroacetamide\text{α,α-difluoroacetamide} + \text{Ar-Br} \xrightarrow{\text{Pd-catalyst, KF}} \text{α-aryl-α,α-difluoroacetamide}

Key Features :

  • Conditions : Pd(OAc)₂ catalyst, KF, 1,4-dioxane or toluene, 100–110°C, 24 hours .

  • Selectivity : High stereoselectivity due to steric and electronic effects of fluorine atoms .

  • Mechanism : Involves a Ni(I)/Ni(III) catalytic cycle with difluoroalkyl radicals .

Reduction and Functional Group Transformations

The amide group in this compound undergoes reductions analogous to esters rather than typical amides. Key transformations include:

  • Reduction to Tertiary Amines : LiAlH₄ or NaBH₄ converts the amide to tertiary amines via hydrofluoride elimination .

  • Reduction to Primary Alcohols : NaBH₄ in MeOH yields alcohols, retaining fluorine substituents .

  • Hydrodebromination : Palladium-catalyzed reactions with aryl bromides produce hydrodebrominated byproducts under specific conditions .

Bromination and Derivatization

This compound derivatives, such as 2-bromo-N,N-diethyl-2,2-difluoroacetamide, are synthesized via bromination. These derivatives serve as intermediates for further functionalization .

Example :
This compound+BrConditions2-bromo-N,N-diethyl-2,2-difluoroacetamide\text{this compound} + \text{Br}^- \xrightarrow{\text{Conditions}} \text{2-bromo-N,N-diethyl-2,2-difluoroacetamide}

Characterization :

  • 19F NMR : δ -54.12 ppm (d, J = 5.6 Hz) .

  • 1H NMR : δ 3.52 (q, J = 7.1 Hz) and δ 3.42 (q, J = 7.1 Hz) for ethyl groups .

Role of Fluorine in Reactivity

Fluorine’s electronic effects enhance reactivity in several ways:

  • Stabilization of Radicals : Fluorine facilitates the generation of difluoroalkyl radicals in catalytic cycles .

  • Stereoselectivity : Steric and electronic effects from fluorine enable high stereoselectivity in cross-coupling reactions .

  • Nucleophilicity : Fluoride ions (e.g., from KF) act as strong nucleophiles in substitution reactions .

Properties

CAS No.

686-11-3

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

N,N-diethyl-2,2-difluoroacetamide

InChI

InChI=1S/C6H11F2NO/c1-3-9(4-2)6(10)5(7)8/h5H,3-4H2,1-2H3

InChI Key

KRJKJVSLOIGMGA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude reaction gas was bubbled at 10° C. in a 2 l plastic bottle charged with 219 g (3.0 mols) of diethylamine, 303 g (3.0 mols) of triethylamine and 300 g of methylene chloride. Then, 365 g (2.5 mols) of 1-ethoxy-1,1,2,2-tetrafluoroethane was fed over a period of about 75 minutes. Then, nitrogen was supplied to the gas phase reactor at a rate of 200 cc/min for 20 minutes. The crude reaction solution was washed with 2 l of water, and the aqueous phase was extracted with 300 g of methylene chloride. The organic layers were put together and distilled to obtain 353 g (yield: 93.5%) of N,N-diethyl difluoroacetic acid amide (boiling point: 64° C./11 torr) having a purity of at least 99.5%.
Quantity
219 g
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
solvent
Reaction Step One
Quantity
365 g
Type
reactant
Reaction Step Two

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